5-Methyl-6-(propylamino)nicotinic acid
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Overview
Description
5-Methyl-6-(propylamino)nicotinic acid is a derivative of nicotinic acid, which is a pyridinecarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(propylamino)nicotinic acid typically involves the modification of nicotinic acid derivatives. One common method is the alkylation of nicotinic acid with propylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This process is efficient but produces nitrous oxide as a by-product, which poses environmental challenges . Efforts are being made to develop greener methods for the industrial synthesis of these compounds.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(propylamino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions often involve the replacement of functional groups with other groups, facilitated by reagents like halides.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
5-Methyl-6-(propylamino)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to nicotinic acid deficiency.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 5-Methyl-6-(propylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to act through nicotinic acid receptors, influencing various metabolic processes. The compound can modulate the activity of enzymes involved in redox reactions and affect the levels of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, NADP .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used for its vasodilatory effects.
Nicotinamide: Another derivative of nicotinic acid with similar biological activities.
Isonicotinic acid: A structural isomer of nicotinic acid with distinct chemical properties.
Uniqueness
5-Methyl-6-(propylamino)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propylamino group differentiates it from other nicotinic acid derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-methyl-6-(propylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-3-4-11-9-7(2)5-8(6-12-9)10(13)14/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
XCSJQOGTHBGDAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(C=C1C)C(=O)O |
Origin of Product |
United States |
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